molecular formula C16H21N3O2 B15063248 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 736-83-4

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B15063248
CAS No.: 736-83-4
M. Wt: 287.36 g/mol
InChI Key: QYPKNFMCEWYBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H21N3O2, and it has a molecular weight of 287.36 g/mol .

Preparation Methods

The synthesis of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the reaction of a suitable amine with a spirocyclic lactam precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4

Biological Activity

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 736-83-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol
  • Density : 1.23 g/cm³
  • LogP : 2.896 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the low micromolar range.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal functions, leading to reduced protein synthesis in bacterial cells .
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial depolarization and release of cytochrome c .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various diazaspiro compounds highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria. The study reported an MIC of approximately 2 µM against MRSA, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure . The study indicated that concentrations as low as 10 µM could effectively reduce cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against Staphylococcus aureus: 2 µM
AnticancerInduced apoptosis in HeLa cells at 10 µM
Protein SynthesisInhibition observed in bacterial assays

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic hydantoin intermediates. For example, a tert-butyl carbamate-protected intermediate (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) is first prepared using chloroform/methanol (9:1) as an eluent in column chromatography . Subsequent deprotection with HCl in dioxane yields the free amine, which is then functionalized via sulfonylation or acylation. Key optimizations include:

  • Solvent Selection : Use polar aprotic solvents like dichloromethane for sulfonylation reactions to enhance reactivity .
  • Catalysts : Triethylamine is critical for neutralizing HCl byproducts during sulfonyl chloride reactions .
  • Purification : Silica gel chromatography with gradients (e.g., dichloromethane/methanol 9:1) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 400 MHz ¹H NMR in DMSO-d6 to resolve signals for methyl groups (δ ~1.39–1.42 ppm), aromatic protons (δ ~7.08–7.24 ppm), and spirocyclic backbone protons (δ ~3.21–4.51 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ions (e.g., m/z 391.4 [M+1]<sup>+</sup> for intermediates) .
  • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1,336–1,346 cm⁻¹) and N–H bonds (~3,355 cm⁻¹) .

Q. What in vitro or in vivo models are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Anticonvulsant Activity : Use the maximal electroshock seizure (MES) test in rodents to assess seizure protection. Compounds showing <50% protection at 100 mg/kg are deprioritized .
  • Neurotoxicity Screening : Perform rotarod tests to evaluate motor coordination deficits, with compounds causing <20% impairment considered safe .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve anticonvulsant activity. For example, sulfonamide derivatives (e.g., compound 24 in ) showed superior MES protection (ED50 = 32 mg/kg) compared to amide analogs .
  • Spirocyclic Rigidity : Maintain the spiro[4.5]decane core to preserve conformational constraints critical for receptor binding .
  • Bioisosteric Replacement : Replace sulfonamides with carbamates or ureas to balance solubility and potency .

Q. How should researchers resolve contradictions in biological data across structurally similar analogs?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) to identify compounds with poor bioavailability despite in vitro potency .
  • Crystallographic Analysis : Use X-ray diffraction (e.g., monoclinic P2₁/c space group) to confirm stereochemical discrepancies impacting activity. For example, variations in β angles (e.g., 94.46° vs. 94.0°) may alter binding pocket interactions .
  • Dose–Response Curves : Re-evaluate outliers using stricter statistical thresholds (e.g., p < 0.01) to exclude false positives .

Q. What strategies optimize crystallization of spirocyclic derivatives for X-ray structural analysis?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation from DMSO/water mixtures to grow single crystals .
  • Temperature Control : Maintain crystallization temperatures between 20–25°C to prevent polymorphic transitions .
  • Crystal Packing : Analyze intermolecular interactions (e.g., hydrogen bonds at N–H···O=C distances of 2.8–3.0 Å) to predict lattice stability .

Q. How can computational modeling predict the reactivity of intermediates during synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., sulfonylation) to identify rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction pathways to optimize yields .
  • Docking Studies : Model interactions with biological targets (e.g., sodium channels for anticonvulsants) to prioritize derivatives .

Q. Methodological Best Practices

  • Safety Protocols : Handle aziridine-containing intermediates (e.g., 3-[2-(aziridin-1-yl)ethyl] derivatives) under fume hoods with nitrile gloves due to potential genotoxicity .
  • Data Reproducibility : Document column chromatography gradients (e.g., chloroform:methanol ratios) and NMR acquisition parameters (e.g., 16 scans per sample) .
  • Open Science Tools : Use platforms like ChemAxon or PubChem for structure validation and to avoid redundancies .

Properties

CAS No.

736-83-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(anilinomethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H21N3O2/c1-12-7-9-16(10-8-12)14(20)19(15(21)18-16)11-17-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H,18,21)

InChI Key

QYPKNFMCEWYBNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CNC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.